

Linarin: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the biological activities and therapeutic potential of linarin, with a focus on its anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. Detailed experimental methodologies for key assays are provided, and the underlying molecular mechanisms and signaling pathways are elucidated through structured data and visual diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Linarin (Acacetin-7-O-rutinoside) is a flavone glycoside predominantly found in various medicinal plants, including those from the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1] Structurally, it consists of the flavone acacetin bonded to the disaccharide rutinose. This compound has been the subject of numerous preclinical studies, which have revealed a broad spectrum of biological activities, suggesting its potential as a lead compound for the development of novel therapeutics for a range of human diseases. This guide will systematically explore the key pharmacological effects of linarin, presenting quantitative data, detailed experimental protocols, and mechanistic insights.





Biological Activities and Therapeutic Potential Anti-inflammatory Activity

Linarin has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[2] Its mechanism of action primarily involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.



Model System	Linarin Concentration/Dose	Observed Effect	Reference
LPS-stimulated RAW 264.7 macrophages	5, 10, 20, 30 μΜ	Reduced expression of IL-1β, IL-6, MHC II, NO, and CD80.	[3]
LPS-stimulated RAW 264.7 macrophages	10, 100 μmol/L	Potent inhibition of NO, TNF- α , and IL-1 β expression.	[3]
LPS-stimulated RAW 264.7 macrophages	2.5, 5, 10, 20 μg/mL	Modulated inflammation by reducing NO production.	[3]
LPS-stimulated RAW 264.7 macrophages	40, 80, 160 μM	Strong suppression of NO, TNF- α , IL-1 β , and IL-6.	[3]
LPS-stimulated RAW 264.7 macrophages	8–32 μM	Significant inhibition of LPS-induced NO release.	[3]
Carrageenan-induced paw edema (mice)	40, 80, 120 mg/kg	Significant reduction in inflammation.	[3]
Carrageenan-induced paw edema (rats)	20, 40, 60 mg/kg	Significant reduction in inflammation.	[3]
LPS-induced acute kidney injury (mice)	60 mg/kg/day	Alleviated inflammation and oxidative stress.	[4]
LPS-induced HK2 cells (in vitro)	40 μΜ	Mitigated kidney cell apoptosis, inflammation, and oxidative injury.	[4]

Linarin exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways,

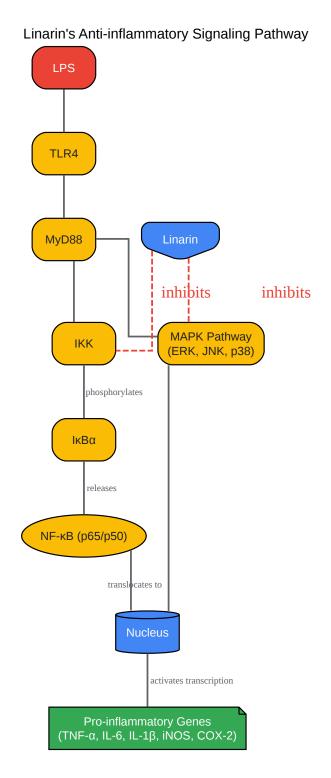






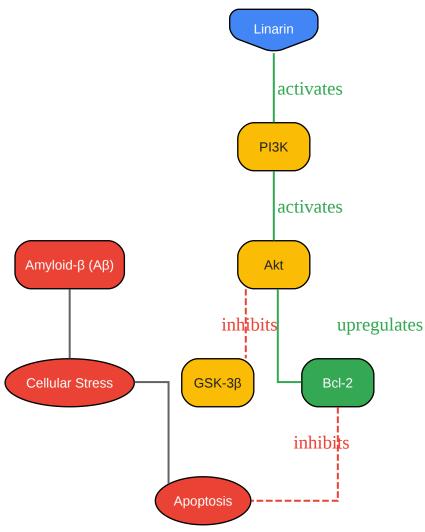
which are crucial for the transcription of pro-inflammatory genes.



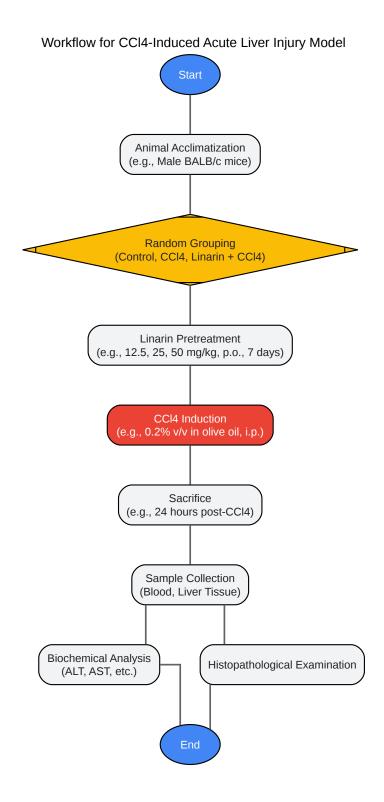




Linarin's Neuroprotective Signaling Pathway







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